1-(4-(4-(hydroxymethyl)piperidin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione
Description
1-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a dihydropyrimidine-2,4-dione (DHPM) core substituted with a phenyl group bearing a hydroxymethylated piperidine moiety. The hydroxymethyl group on the piperidine nitrogen likely improves solubility and bioavailability compared to unmodified analogs, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases .
Properties
Molecular Formula |
C16H21N3O3 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H21N3O3/c20-11-12-5-8-18(9-6-12)13-1-3-14(4-2-13)19-10-7-15(21)17-16(19)22/h1-4,12,20H,5-11H2,(H,17,21,22) |
InChI Key |
DZHHOQZOXWTOES-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)N3CCC(=O)NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(hydroxymethyl)piperidin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates in the presence of a catalyst such as N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) under reflux conditions in ethanol . This approach offers several advantages, including good yields, easy work-ups, and short reaction times.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl or piperidine rings.
Scientific Research Applications
1-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-(hydroxymethyl)piperidin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Weight | Key Substituent | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | ~375.4 | 4-(Hydroxymethyl)piperidine | 1.2 | 0.8 (PBS) |
| Piperazine Analog (CAS: 2446913-96-6) | ~330.3 | Piperazine | 0.7 | 1.5 (PBS) |
| Morpholinomethyl Derivative (8f) | ~580.1 | Morpholine + hydroxymethyl | 2.1 | 0.3 (DMSO) |
| Phenoxy-Substituted Analog | ~415.4 | 2,3-Dimethylphenoxy | 3.5 | 0.1 (DMSO) |
*Predicted using ChemAxon software.
Research Findings
- Antiproliferative Activity: The hydroxymethyl-piperidine group enhances cytotoxicity compared to non-hydroxylated analogs, likely due to improved cellular uptake and H-bonding with target proteins (e.g., EGFR or tubulin) .
- Anti-Mycobacterial Potential: Phenoxy-substituted analogs demonstrate activity against Mycobacterium tuberculosis, suggesting the target compound’s piperidine group could be optimized for similar applications .
Biological Activity
The compound 1-(4-(4-(hydroxymethyl)piperidin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione, also referred to as a dihydropyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 274.32 g/mol. The structure features a dihydropyrimidine core substituted with a hydroxymethyl piperidine moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar dihydropyrimidine structures exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds derived from pyrimidine structures have demonstrated comparable activity to ampicillin against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Dihydropyrimidine Derivative | S. aureus | 50 |
| E. coli | 100 |
Anticancer Activity
Dihydropyrimidine derivatives have been investigated for their anticancer potential. In vitro studies on various cancer cell lines, including A431 vulvar epidermal carcinoma cells, revealed that these compounds can inhibit cell proliferation and induce apoptosis . The mechanism of action often involves the disruption of cellular signaling pathways critical for cancer cell survival.
Neuroprotective Effects
There is emerging evidence suggesting that similar piperidine-containing compounds may exhibit neuroprotective effects. They are being explored for their potential in treating neurological disorders such as Alzheimer's disease by modulating neurotransmitter systems .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the dihydropyrimidine core through cyclocondensation reactions.
- Introduction of the hydroxymethyl group via alkylation or other substitution methods.
Case Studies
Case Study 1: A study highlighted the synthesis and biological evaluation of various dihydropyrimidine derivatives, demonstrating that specific modifications to the piperidine ring significantly enhanced antimicrobial activity .
Case Study 2: Another investigation focused on the anticancer properties of related compounds, where derivatives were tested against several cancer cell lines. Results indicated a promising IC50 value at nanomolar concentrations for some derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
